molecular formula C7H10N4O2 B13306131 Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B13306131
M. Wt: 182.18 g/mol
InChI Key: FCCYZPLBDIOGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine core. The methyl ester group at position 3 and the partially saturated pyrimidine ring contribute to its unique physicochemical properties.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)5-6-8-3-2-4-11(6)10-9-5/h8H,2-4H2,1H3

InChI Key

FCCYZPLBDIOGQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2NCCCN2N=N1

Origin of Product

United States

Preparation Methods

Cyclization via Hydrazine Derivatives and Pyrimidine Precursors

A common approach involves the condensation of hydrazine or substituted hydrazines with pyrimidine precursors bearing suitable leaving groups or activated carbonyl functionalities to induce ring closure forming the triazole ring fused to pyrimidine.

  • For example, sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate has been reacted with heterocyclic amines to yield various fused heterocycles including triazolo[1,5-a]pyrimidines.
  • Hydrazinolysis of pyrano[2,3-d]pyrimidine derivatives followed by treatment with methyl chloroformate affords the corresponding methyl carboxylate derivatives.

Esterification and Functional Group Transformations

  • Treatment of amino-substituted pyrimidine intermediates with methyl chloroformate under controlled temperature conditions (room temperature to reflux) leads to the formation of methyl esters at the 3-position. Short reaction times favor direct ester formation, while prolonged heating can induce elimination reactions forming different heterocyclic scaffolds.
  • Alternative esterification methods involve the use of ethyl chloroformate or other chloroformate esters to generate intermediate bis(ethoxycarbonyl) derivatives that eliminate ethanol to furnish the ester functionality.

One-Pot and Regioselective Syntheses

  • Efficient one-step syntheses of related triazolo-pyrimidine derivatives have been reported using reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones, which may inspire analogous methods for the 1,2,3-triazolo system.
  • Such methods offer high regioselectivity and yields, although their direct application to the 1,2,3-triazolo[1,5-a]pyrimidine scaffold requires adaptation.

Representative Synthetic Scheme

Step Reagents / Conditions Product / Transformation Notes
1 Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate + heterocyclic amine Formation of fused triazolo[1,5-a]pyrimidine intermediate Condensation and cyclization
2 Hydrazinolysis in ethanol at room temperature Amino-substituted pyrimidine derivative Precursor for esterification
3 Treatment with methyl chloroformate (RT to reflux) Methyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-3-carboxylate Esterification step; reaction time controls product outcome

Analytical and Characterization Data

  • The molecular formula of Methyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-3-carboxylate is C7H10N4O2 with a molecular weight of 182.18 g/mol.
  • Structural confirmation is typically achieved by elemental analysis, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
  • Spectral data confirm the presence of the fused triazolo-pyrimidine ring and the methyl ester group.

Comparative Notes on Related Compounds

Compound Class Synthetic Strategy Key Reagents Notes
Triazolo[1,5-a]pyrimidines Cyclization of hydrazine derivatives with pyrimidine precursors Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, methyl chloroformate Multi-step, regioselective synthesis
Triazolo[1,5-a]pyrimidines One-step condensation of 3,5-diamino-1,2,4-triazole with substituted diketones 3,5-Diamino-1,2,4-triazole, 1-aryl-1,3-butanediones Efficient, high regioselectivity; potential model for 1,2,3-triazolo analogs
Pyrazolo[1,5-a]pyrimidines Condensation of pyrazole derivatives with cyanoacetamide or related reagents Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate Related fused heterocycles with medicinal relevance

Summary and Research Findings

  • The preparation of Methyl 4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-3-carboxylate involves strategic cyclization and esterification steps that require careful control of reaction conditions to ensure regioselectivity and yield.
  • Hydrazinolysis followed by treatment with methyl chloroformate is a key step for introducing the methyl ester group.
  • Spectroscopic and elemental analyses confirm the successful synthesis and structural integrity of the compound.
  • Advances in one-pot and regioselective syntheses of related triazolo-pyrimidines provide potential avenues for optimizing the preparation of this compound.
  • The compound's scaffold is promising for biological activity, warranting further synthetic optimization and functionalization studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in Ester-Functionalized Triazolopyrimidines

Key Differences :

  • Position and Type of Ester Group: The methyl ester in the target compound contrasts with ethyl esters in analogs like Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1697150-85-8; MW 196.21) . Methyl 7-[3-(benzyloxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate (CAS 882747-71-9) incorporates a benzyloxy-phenyl substituent, which may augment π-π stacking interactions in biological targets .

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight Key Features
Target Compound Methyl ester at C3 ~210 (estimated) Higher polarity than ethyl analogs
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester at C6 196.21 Enhanced lipophilicity
Ethyl 2-(4-chlorophenyl)-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Chlorophenyl, pentyl chain 452.5 Improved receptor binding via halogen

Ring System Modifications and Bioactivity

Triazolo-Pyrimidine vs. Thieno-Fused Derivatives:

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n, o) exhibit superior anticancer activity (e.g., Renal Cancer UO-31 cell line, GP = 81.85%) compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (CAS 1005560-39-3) incorporate a pyrazole ring, broadening their utility as kinase inhibitors or herbicide candidates .

Table 2: Bioactivity of Triazolopyrimidine Derivatives

Compound Class Bioactivity Highlight Reference
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines Anticancer (Renal UO-31: GP = 81.85%)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamides α-Glucosidase inhibition (IC₅₀ < Acarbose)
Target Compound Underexplored; potential for SAR studies -

Q & A

Q. What are the optimal synthetic routes for Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be systematically optimized?

The compound is synthesized via cyclization reactions using precursors like substituted pyrimidines and triazole derivatives. A common approach involves refluxing aldehydes, aminotriazoles, and carbonyl-containing reactants in polar aprotic solvents (e.g., DMF or ethanol) under catalytic conditions (e.g., triethylamine or acetic anhydride). For example, heating at 120°C for 10–12 hours with TLC monitoring ensures completion . Optimization includes adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents to improve yield and purity. Post-synthesis purification via recrystallization (ethanol/DMF mixtures) or column chromatography is critical .

Q. Which spectroscopic and computational methods are most effective for characterizing the structural features of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm hydrogen environments (e.g., methyl ester protons at ~3.8 ppm) and fused-ring connectivity .
  • Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns to validate the molecular formula .
  • X-ray crystallography : Resolves stereochemistry and ring conformation in crystalline forms .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of triazolopyrimidine derivatives under varying conditions?

Discrepancies in reactivity (e.g., regioselectivity in electrophilic substitutions) arise from electronic effects of substituents. For instance, electron-withdrawing groups (e.g., carboxylate) direct reactions to specific positions on the triazole ring. Mechanistic insights can be gained via:

  • Isotopic labeling : Tracking reaction pathways (e.g., ¹⁵N-labeled intermediates) .
  • Kinetic studies : Comparing activation energies under acidic vs. basic conditions .
  • DFT-based transition-state analysis : Identifying steric/electronic barriers to reactivity .

Q. What strategies are recommended for analyzing conflicting bioactivity data between triazolopyrimidine analogs?

Contradictions often stem from structural variations (e.g., substituent position or fused-ring systems). For example, thieno-fused triazolopyrimidines exhibit higher anticancer activity than aryl-fused analogs due to enhanced π-stacking with target enzymes . Resolution strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., methyl vs. difluoromethyl groups) and testing against enzyme assays (e.g., CDK inhibition) .
  • Molecular docking : Correlating binding affinity with substituent electronic profiles .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

QSAR models and molecular dynamics simulations predict solubility, metabolic stability, and membrane permeability. For example:

  • LogP calculations : Balancing hydrophobicity for blood-brain barrier penetration .
  • Metabolite prediction : Identifying vulnerable sites (e.g., ester hydrolysis) to design prodrugs .
  • Docking simulations : Optimizing interactions with target proteins (e.g., kinase active sites) .

Q. What experimental approaches address challenges in regioselectivity during functionalization of the triazolopyrimidine core?

Regioselectivity is influenced by directing groups and catalyst choice. For carboxylate-containing derivatives:

  • Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct halogenation to electron-rich positions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts for aryl group introduction .
  • Protecting group strategies : Temporarily block reactive sites (e.g., ester reduction to alcohol) for selective modifications .

Q. How do stability studies inform storage and handling protocols for this compound?

Degradation pathways (e.g., ester hydrolysis or oxidation) are assessed via:

  • Accelerated stability testing : Exposing samples to heat (40–60°C), humidity (75% RH), and UV light .
  • HPLC monitoring : Quantifying decomposition products over time .
  • pH-dependent studies : Identifying stability thresholds in aqueous buffers (e.g., rapid hydrolysis above pH 9) .

Methodological Considerations

  • Contradiction Management : Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate studies with rigorously purified batches .
  • Synthetic Reproducibility : Document solvent purity, catalyst lot numbers, and inert atmosphere conditions to minimize batch variability .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.